5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one
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Overview
Description
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one is a chemical compound that belongs to the class of pyrimidinones This compound is characterized by the presence of an iodine atom at the 5-position, a phenoxymethyl group at the 1-position, and a pyrimidinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one typically involves the iodination of a pyrimidinone precursor. One common method is the reaction of 1-(phenoxymethyl)pyrimidin-2(1H)-one with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane under reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyrimidinone core can be reduced to form dihydropyrimidinones.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride in an aprotic solvent like dimethylformamide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or basic media.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Reactions: Formation of 5-substituted pyrimidinones.
Oxidation Reactions: Formation of phenoxymethyl aldehydes or carboxylic acids.
Reduction Reactions: Formation of dihydropyrimidinones.
Scientific Research Applications
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The iodine atom and phenoxymethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5-iodo-1H-pyrrolo[2,3-d]pyrimidin-2-amine
- 5-Bromo-1-(phenoxymethyl)pyrimidin-2(1H)-one
- 5-Fluoro-1-(phenoxymethyl)pyrimidin-2(1H)-one
Uniqueness
5-Iodo-1-(phenoxymethyl)pyrimidin-2(1H)-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its halogenated analogs
Properties
CAS No. |
116392-90-6 |
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Molecular Formula |
C11H9IN2O2 |
Molecular Weight |
328.11 g/mol |
IUPAC Name |
5-iodo-1-(phenoxymethyl)pyrimidin-2-one |
InChI |
InChI=1S/C11H9IN2O2/c12-9-6-13-11(15)14(7-9)8-16-10-4-2-1-3-5-10/h1-7H,8H2 |
InChI Key |
QVBOQYIHKBZXEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=C(C=NC2=O)I |
Origin of Product |
United States |
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